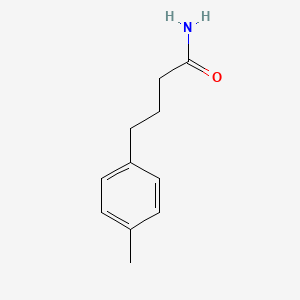

4-(4-Methylphenyl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

4521-23-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-(4-methylphenyl)butanamide |

InChI |

InChI=1S/C11H15NO/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) |

InChI Key |

WXWJWMCBXIZVGX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCCC(=O)N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)N |

Other CAS No. |

4521-23-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(4-Methylphenyl)butanamide and its Derivatives

Traditional methods for synthesizing this compound primarily rely on the formation of an amide bond between a carboxylic acid, or its activated derivative, and an amine.

Carboxylic Acid and Derivative Condensation Approaches

The most direct route to this compound involves the condensation of 4-(4-methylphenyl)butanoic acid with ammonia or an ammonia equivalent. However, the direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a highly unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction typically requires heating to high temperatures (often above 100°C) to drive off water and form the amide bond. libretexts.org For instance, a general method involves heating an ammonium carboxylate salt to dehydrate it into the corresponding amide. libretexts.org

A more common and efficient strategy involves the activation of the carboxylic acid. d-nb.info This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. fishersci.co.ukyoutube.com For example, 4-(4-methylphenyl)butanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 4-(4-methylphenyl)butanoyl chloride. This acyl chloride then readily reacts with ammonia or a primary amine to yield this compound in high yield. youtube.com This two-step process, while indirect, is often preferred due to its higher efficiency and milder reaction conditions for the final amidation step.

Amide Formation Reactions

To circumvent the need for isolating reactive intermediates like acyl chlorides, a variety of coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines in a one-pot procedure. nih.govhepatochem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is immediately consumed by the amine. fishersci.co.uknih.gov

Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. fishersci.co.ukhepatochem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgfishersci.co.uk This intermediate is then attacked by the amine to form the amide and a urea byproduct. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used with carbodiimides to increase efficiency and suppress side reactions. fishersci.co.uk

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues activate carboxylic acids to form active esters that readily react with amines. luxembourg-bio.com

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, especially in challenging cases. highfine.compeptide.com They react with carboxylic acids to form active esters which then couple with amines. luxembourg-bio.com

The choice of coupling reagent and reaction conditions can be optimized based on the specific substrates to maximize the yield of this compound.

| Coupling Reagent Class | Example Reagent | Mechanism of Action | Common Additives |

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | Forms a reactive phosphonium ester intermediate | --- |

| Uronium/Aminium Salts | HATU, HBTU | Forms a reactive uronium/aminium active ester | --- |

Advanced Synthetic Strategies for Functionalized Butanamide Derivatives

Modern synthetic chemistry offers powerful tools for the creation of functionalized butanamide derivatives, enabling the introduction of diverse chemical moieties for various applications.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of functionalized butanamide derivatives. semanticscholar.orgnih.gov For example, starting with a halogenated precursor, such as N-(4-bromophenyl)butanamide, various groups can be introduced onto the aromatic ring.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. N-(4-bromophenyl)butanamide could be reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styryl butanamide derivatives.

Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated compound with an organohalide. This could be used to introduce alkenyl groups onto a halogenated butanamide precursor.

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.gov This would be a powerful method for synthesizing N-aryl derivatives of this compound.

Hiyama Coupling : This reaction involves the coupling of organosilanes with organohalides and offers an alternative to other cross-coupling methods. researcher.life

These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos, BrettPhos) to facilitate the catalytic cycle. semanticscholar.org

Nucleophilic Substitution Techniques

Nucleophilic substitution reactions provide a straightforward method for introducing functional groups onto the butanamide structure, provided a suitable electrophilic site is present. libretexts.orgwikipedia.org For instance, if a derivative like 4-bromo-N-phenylbutanamide is synthesized, the bromine atom serves as a leaving group that can be displaced by various nucleophiles. prepchem.comyoutube.com

In this SN2 reaction, an electron-rich nucleophile attacks the carbon atom bearing the leaving group, resulting in the formation of a new bond and the departure of the leaving group. masterorganicchemistry.com

| Nucleophile | Introduced Functional Group | Potential Product Derivative |

| Azide (N₃⁻) | Azido group | 4-azido-N-phenylbutanamide |

| Cyanide (CN⁻) | Cyano (nitrile) group | 4-cyano-N-phenylbutanamide |

| Hydroxide (OH⁻) | Hydroxyl group | 4-hydroxy-N-phenylbutanamide |

| Alkoxides (RO⁻) | Ether group | 4-alkoxy-N-phenylbutanamide |

| Thiols (RS⁻) | Thioether group | 4-(alkylthio)-N-phenylbutanamide |

The efficiency of these reactions depends on the strength of the nucleophile, the nature of the leaving group, and the reaction conditions, including the solvent. savemyexams.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mostwiedzy.plnih.gov The direct amidation of carboxylic acids with amines is a reaction that can significantly benefit from microwave irradiation. tandfonline.comresearchgate.net

Microwave heating can promote the direct condensation of 4-(4-methylphenyl)butanoic acid and an amine, sometimes even in the absence of a solvent or catalyst. researchgate.netthieme-connect.com The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the dehydration step, driving the reaction towards the amide product. mdpi.com

Key parameters that can be optimized in a microwave-assisted synthesis include:

Temperature : Precise temperature control is crucial for reaction success. researchgate.net

Reaction Time : Microwave reactions are often complete in minutes rather than hours. nih.govtandfonline.com

Microwave Power : The power level can be adjusted to control the heating rate. researchgate.net

Solvent : While some reactions can be run neat, the choice of a microwave-absorbing solvent can be critical. researchgate.net

Studies have shown that microwave irradiation can be particularly effective for dehydrative amide condensation reactions, making it a "green" and efficient alternative for the synthesis of this compound and its derivatives. thieme-connect.commdpi.com

Cyclization Reactions for Heterocyclic Integration

While this compound does not spontaneously cyclize, its structure serves as a valuable scaffold for the synthesis of various nitrogen-containing heterocycles through strategic modifications. The amide functionality and the aromatic ring are key reaction sites for building cyclic systems.

One potential pathway involves the activation of the amide followed by an intramolecular reaction. For instance, electrophilic activation of the amide using reagents like trifluoromethanesulfonic anhydride can generate a reactive intermediate. If a suitable nucleophile is present on the alkyl chain or the aromatic ring, an intramolecular cyclization can occur. A redox cyclization approach, where directed ortho-metalation of the aromatic ring is followed by reaction with a nitrogen donor like nitrous oxide, could also be employed to synthesize benzotriazinone derivatives from a suitably modified precursor. organic-chemistry.org

Furthermore, the butanamide moiety can be chemically altered to facilitate cyclization. Reduction of the amide to the corresponding amine, 4-(4-methylphenyl)butan-1-amine, provides a primary amine that can participate in various cyclization strategies. For example, condensation of this amine with a dicarbonyl compound could lead to the formation of pyrrole or other nitrogen-containing rings. These methods highlight the utility of this compound as a precursor for accessing complex heterocyclic structures.

Solvent-Free Reaction Methodologies

In alignment with the principles of green chemistry, solvent-free synthesis offers a significant advantage by reducing hazardous waste and often improving reaction efficiency. The direct synthesis of amides from carboxylic acids and amines under solvent-free, microwave-assisted conditions is a particularly effective methodology. tandfonline.comnih.govnih.gov This approach can be applied to the synthesis of this compound by reacting 4-(4-methylphenyl)butanoic acid with a suitable ammonia source.

Microwave irradiation accelerates the reaction, leading to significantly shorter completion times—often minutes instead of hours—and high yields, frequently exceeding 90%. tandfonline.comtandfonline.com The process typically involves mixing the carboxylic acid and the amine, sometimes with a minute amount of a catalyst like ceric ammonium nitrate, and irradiating the mixture in an open microwave reactor. nih.govnih.gov This method is not only rapid and efficient but also simplifies product isolation, often yielding a high-purity product without the need for chromatographic purification. nih.govnih.gov The elimination of solvents makes this a robust, environmentally friendly protocol for amide bond formation. nih.govnih.gov

Reactivity Profiles and Chemical Transformations

The chemical behavior of this compound is defined by the reactivity of its constituent parts: the amide group, the phenyl ring, and the alkyl chain.

Nucleophilic Addition Reactions

The carbonyl group in this compound is susceptible to attack by nucleophiles. However, unlike aldehydes and ketones, which undergo nucleophilic addition, amides typically undergo nucleophilic acyl substitution . This is because the -NH2 group can function as a leaving group (albeit a poor one) after the initial nucleophilic attack, leading to the substitution of the amino group rather than simple addition across the double bond. uomustansiriyah.edu.iq

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequently, the carbonyl double bond reforms, and the leaving group (in this case, an amide anion or its protonated form) is expelled. masterorganicchemistry.com

Key reactions involving this pathway include:

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield 4-(4-methylphenyl)butanoic acid and ammonia (or an ammonium salt). Basic hydrolysis is challenging due to the poor leaving group ability of the amide ion. uomustansiriyah.edu.iq

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to the corresponding primary amine, 4-(4-methylphenyl)butan-1-amine. This reaction proceeds via nucleophilic addition of a hydride ion.

Condensation Reactions

The nitrogen atom of the amide group in this compound retains nucleophilic character and can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. acs.orgacs.orglatech.edu This type of reaction typically requires acid catalysis to activate the carbonyl electrophile. The amide nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of an N-acyliminium ion, which can then react further or be isolated.

Such reactions are fundamental in organic synthesis for forming new carbon-nitrogen bonds and constructing more complex molecules. For example, reacting this compound with formaldehyde under acidic conditions could yield a bis(amide) derivative linked by a methylene (B1212753) bridge. These reactions are a subset of a broader class of carbonyl condensation reactions that are pivotal for C-C and C-N bond formation. latech.edu The direct condensation of carboxylic acids and amines to form amides is also a key example of this reaction class. libretexts.orgnih.gov

Electrophilic Aromatic Substitution Potentials

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and regioselectivity of these substitutions are dictated by the two substituents on the ring: the methyl group (-CH3) and the 4-butanamide alkyl group (-CH2CH2CH2CONH2).

Methyl Group: This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.org

Alkyl Group (butanamide chain): Alkyl groups are also weakly activating and ortho, para-directing.

Since both groups are in a para relationship, their directing effects are cooperative. They both activate the positions ortho to themselves. Therefore, incoming electrophiles will be directed to the positions labeled 2, 3, 5, and 6 (with position 1 being the carbon attached to the alkyl chain and position 4 being the carbon with the methyl group). The positions ortho to the methyl group (3 and 5) and ortho to the alkyl chain (2 and 6) are electronically enriched. Steric hindrance from the butanamide chain might slightly favor substitution at positions 3 and 5.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgminia.edu.eg

| Reaction Type | Reagents | Electrophile | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitro-4-(4-methylphenyl)butanamide & 3-Nitro-4-(4-methylphenyl)butanamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-(4-methylphenyl)butanamide & 3-Bromo-4-(4-methylphenyl)butanamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-2-sulfonic acid & this compound-3-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-Acyl-4-(4-methylphenyl)butanamide & 3-Acyl-4-(4-methylphenyl)butanamide |

Derivatization Strategies

Derivatization involves chemically modifying a compound to enhance its analytical properties or to create new molecules with different functionalities. libretexts.org this compound can be derivatized at several sites: the amide group, the aromatic ring, or the alkyl chain. This versatility allows for the synthesis of a wide range of new chemical entities. nih.gov

Alkylation and acylation are common derivatization techniques. nih.govgcms.czresearchgate.net The amide nitrogen, after deprotonation, can be alkylated or acylated to form N-substituted derivatives.

The following table summarizes key derivatization strategies for this compound based on its chemical reactivity:

| Target Site | Reaction Type | Reagents | Resulting Functional Group/Compound |

| Amide Group | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (4-(4-methylphenyl)butanoic acid) |

| Amide Group | Reduction | LiAlH₄ then H₂O | Primary Amine (4-(4-methylphenyl)butan-1-amine) |

| Amide Group | N-Alkylation | 1. NaH; 2. R-X | N-Alkyl Amide |

| Aromatic Ring | Electrophilic Substitution | See Table 2.3.3 | Substituted Aromatic Ring (nitro, halo, acyl, etc.) |

| Alkyl Chain | Free-Radical Halogenation | NBS, light | Bromination at benzylic position (if applicable) or along the chain |

These strategies enable the conversion of this compound into a variety of other functional compounds, making it a useful intermediate in multi-step organic synthesis. nih.gov

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. japer.in These techniques are instrumental in identifying the functional groups present within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful analytical method for identifying the functional groups within a molecule. researchgate.net The FTIR spectrum of 4-(4-Methylphenyl)butanamide displays several characteristic absorption bands that confirm its structure. The presence of the amide functional group is prominently indicated by strong absorptions corresponding to N-H and C=O stretching vibrations. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, further corroborate the molecular framework.

Key FTIR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 - 3400 | N-H Stretch | Amide |

| ~3000 - 3100 | Aromatic C-H Stretch | Aromatic Ring |

| ~2850 - 2960 | Aliphatic C-H Stretch | Alkyl Chain |

| ~1640 - 1680 | C=O Stretch (Amide I band) | Amide |

| ~1550 | N-H Bend (Amide II band) | Amide |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. core.ac.uknih.gov In the Raman spectrum of this compound, the aromatic ring vibrations are typically strong. The symmetric stretching of the C-C bonds in the phenyl ring and the aliphatic chain, as well as the C-H bending modes, are observable. While often weaker than in the IR spectrum, the amide group vibrations can also be detected. This technique is a valuable tool for obtaining a deeper insight into the molecule's structure. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. pressbooks.pub The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the aliphatic chain protons, the methyl group on the phenyl ring, and the amide protons. researchgate.net

Interpreted ¹H NMR Spectral Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.10 | Doublet | 2H | Aromatic protons (ortho to -CH₂) |

| ~7.00 | Doublet | 2H | Aromatic protons (meta to -CH₂) |

| ~5.30 - 6.00 | Broad Singlet | 2H | Amide (-NH₂) protons |

| ~2.55 | Triplet | 2H | Methylene (B1212753) protons adjacent to the aromatic ring |

| ~2.25 | Singlet | 3H | Methyl (-CH₃) protons on the aromatic ring |

| ~2.15 | Triplet | 2H | Methylene protons adjacent to the carbonyl group |

| ~1.90 | Multiplet | 2H | Methylene proton in the middle of the chain |

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS), and can vary based on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Expected ¹³C NMR Chemical Shifts for this compound:

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 | Carbonyl carbon (C=O) of the amide |

| ~138 | Quaternary aromatic carbon attached to the alkyl chain |

| ~135 | Quaternary aromatic carbon attached to the methyl group |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~35 | Methylene carbon adjacent to the carbonyl group |

| ~34 | Methylene carbon adjacent to the aromatic ring |

| ~28 | Methylene carbon in the middle of the chain |

| ~21 | Methyl carbon (-CH₃) on the aromatic ring |

Note: These are approximate chemical shift values. Actual values depend on the solvent and experimental conditions. oregonstate.eduwisc.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.orgchemguide.co.uk When this compound is ionized in a mass spectrometer, it forms a molecular ion (M+). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukwhitman.edu

The fragmentation of amides is well-documented. Primary amides often show a prominent peak resulting from a McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway. For this compound, a significant fragment would be the tropylium ion (C₇H₇⁺) or a related benzylic cation at m/z 91, which is characteristic of compounds containing a benzyl group. Cleavage of the C-C bonds adjacent to the carbonyl group is also a major fragmentation route. miamioh.edu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation is predictable based on the functional groups present. Key fragmentation pathways for amides and aromatic compounds include alpha-cleavage, McLafferty rearrangement, and cleavage of bonds adjacent to the aromatic ring. miamioh.edumsu.edu

Plausible Fragmentation Pathways:

Molecular Ion (M+•): The ion corresponding to the intact molecule, C11H15NO+•.

Tropylium Ion: A common fragmentation for toluene derivatives involves the formation of the highly stable tropylium cation (C7H7+) at m/z 91.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement of carbonyl compounds with a gamma-hydrogen, leading to the loss of a neutral alkene. msu.edustackexchange.com This would result in the formation of an enol radical cation.

Amide Bond Cleavage: Scission of the C-N bond can also occur.

Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 177 | Molecular Ion | [C11H15NO]+• | Ionization of the parent molecule |

| 118 | [M - C3H5O]+ | [C8H10N]+ | Cleavage of the bond between the second and third carbon of the butyl chain |

| 106 | [C7H8N]+ | [C7H8N]+ | Cleavage of the propyl group from the carbonyl carbon |

| 91 | Tropylium Ion | [C7H7]+ | Benzylic cleavage and rearrangement |

| 59 | [C2H5NO]+• | [C2H5NO]+• | McLafferty rearrangement |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule and its fragments with high precision (typically to four or more decimal places). ucla.edu This accuracy allows for the unambiguous determination of the elemental composition, distinguishing between compounds with the same nominal mass. ucla.edu Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are commonly used for HR-MS. nih.gov

For this compound, HR-MS would confirm its elemental formula as C11H15NO by matching the experimentally measured mass of the molecular ion to the calculated theoretical mass.

Table 2: Calculated Exact Masses for this compound and Its Fragments

| Ion/Fragment | Elemental Composition | Calculated Exact Mass (Da) |

| [M]+• | C11H15NO | 177.1154 |

| [M - C3H5O]+ | C8H10N | 118.0657 |

| Tropylium Ion | C7H7 | 91.0548 |

| [C2H5NO]+• | C2H5NO | 59.0371 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is an essential tool for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed. This technique establishes direct relationships between a parent ion and its fragments, confirming the connectivity of the molecule. ncsu.edunih.gov

An MS/MS analysis of the protonated molecule of this compound ([M+H]+, m/z 178) would provide valuable structural information. The fragmentation of this precursor ion would be expected to produce characteristic product ions that confirm the presence of the p-methylphenyl group and the butanamide side chain.

Table 3: Hypothetical MS/MS Fragmentation of [C11H15NO+H]+

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss |

| 178.1232 | Variable | 161.1226 | NH3 (Ammonia) |

| 178.1232 | Variable | 105.0699 | C4H8NO (Butanamide side chain fragment) |

| 178.1232 | Variable | 91.0548 | C4H9NO (Butanamide side chain) |

Ion Mobility Spectrometry (IMS) Integration for Structural Elucidation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. rsc.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for separating isomers, isobars, and different conformers of a molecule. nih.govmdpi.com

A key parameter obtained from IMS is the collision cross-section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physical property that can be used for compound identification and structural characterization. unizar.es For this compound, IMS-MS could provide a specific CCS value for its protonated ion, aiding in its identification in complex mixtures. Furthermore, IMS could potentially resolve different gas-phase conformers of the molecule, providing insights into its three-dimensional structure. rsc.org

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure by mapping the electron density of a single crystal. mdpi.com This technique yields precise data on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. researchgate.net

To perform this analysis on this compound, a high-quality single crystal would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal structure. The analysis would reveal the conformation of the butanamide chain, the planarity of the phenyl ring, and the nature of any intermolecular interactions, such as hydrogen bonding involving the amide group, which stabilize the crystal packing. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C11H15NO |

| Formula Weight | 177.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.5 |

| c (Å) | ~18.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be suitable for determining its purity. sielc.com This would typically involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV-Vis detector, monitoring the absorbance at a wavelength corresponding to the aromatic ring's π-π* transitions, or by coupling the HPLC to a mass spectrometer (LC-MS) for greater sensitivity and specificity. Such a validated method is crucial for quality control, ensuring the compound is free from impurities before further study.

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a fundamental and rapid analytical method used to monitor the progress of chemical reactions and assess the purity of the product. chemistryhall.com For the synthesis of this compound, TLC provides a qualitative visualization of the consumption of starting materials and the appearance of the final product.

The stationary phase is typically a polar adsorbent like silica gel coated on a plate. operachem.com The separation mechanism relies on the differential partitioning of compounds between the stationary phase and a liquid mobile phase (eluent). chemistryhall.com For a compound like this compound, which has moderate polarity due to the amide group, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used as the eluent. operachem.com

The position of a compound on the developed TLC plate is quantified by its Retention Factor (R_f), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The product, this compound, is expected to have an R_f value distinct from its precursors, such as 4-methylaniline and butanoyl chloride. Visualization of the separated spots is typically achieved under a UV lamp (at 254 nm), as the aromatic ring in the compound is UV-active. operachem.com

Table 1: Hypothetical TLC Monitoring Data for the Synthesis of this compound Stationary Phase: Silica Gel 60 F254 Visualization: UV Light (254 nm)

| Compound | Eluent System (Hexane:Ethyl Acetate) | Hypothetical R_f Value |

| 4-Methylaniline (Starting Material) | 7:3 | 0.55 |

| This compound (Product) | 7:3 | 0.40 |

| Butanoyl chloride (Starting Material) | 7:3 | ~0.80 (or reacts with silica) |

| Co-spot (Reaction Mixture) | 7:3 | Spots visible at 0.40 and 0.55 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It is the preferred method for determining the purity of this compound with high accuracy. The most common mode for a compound of this nature is Reverse-Phase HPLC (RP-HPLC).

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of the main compound from any impurities. mdpi.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the aromatic chromophore of the molecule absorbs strongly. mdpi.com The output chromatogram displays peaks corresponding to each separated compound, with the area under each peak being proportional to its concentration.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Specification |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~240 nm |

| Hypothetical Retention Time | 8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances. This technique is suitable for this compound provided it is sufficiently volatile and thermally stable to be vaporized without decomposition.

In the GC component, the vaporized sample is separated based on its boiling point and interactions with the stationary phase within a long capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. whitman.edu

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. Key fragmentation patterns would likely include alpha-cleavage on either side of the carbonyl group and the McLafferty rearrangement. youtube.comdocbrown.info

Table 3: Predicted Major GC-MS Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₈NO]⁺ | Cleavage of the propyl group |

| 107 | [C₇H₉N]⁺ | Cleavage of the butanoyl group with H-transfer |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the methylphenyl group |

| 71 | [C₄H₇O]⁺ | Butanoyl cation from alpha-cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule when it absorbs UV or visible light. swayam2.ac.in In this compound, the primary chromophore (light-absorbing group) is the p-substituted benzene ring. The amide group (-NHCO-) attached to the ring acts as an auxochrome, modifying the absorption characteristics of the chromophore.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. swayam2.ac.in For this molecule, the most significant electronic transitions are π → π* (pi to pi antibonding) transitions associated with the aromatic ring. The presence of the amide and methyl substituents on the ring can cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene. researchgate.net The lone pair of electrons on the amide nitrogen can also participate in n → π* transitions, although these are typically much weaker. swayam2.ac.in The spectrum is usually recorded in a non-polar solvent like ethanol or cyclohexane.

Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | π (aromatic ring) → π (aromatic ring) | 200 - 280 nm | High |

| n → π | n (amide oxygen) → π (carbonyl) | > 280 nm | Low |

Comprehensive Structural Elucidation Strategies

While individual analytical techniques provide valuable data, a comprehensive and unambiguous structural elucidation of this compound requires the synergistic use of multiple spectroscopic methods. intertek.com This strategy ensures that every part of the molecular structure is confirmed through complementary data.

A typical workflow for structural confirmation involves:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is initially used to determine the exact molecular weight and, from that, the precise molecular formula of the compound. Fragmentation patterns from GC-MS or LC-MS/MS provide initial clues about the structural components. intertek.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present. For this compound, characteristic absorption bands would confirm the presence of the N-H bond (stretch around 3300 cm⁻¹), the C=O of the amide (Amide I band, ~1660 cm⁻¹), and the C-N bond (Amide II band, ~1550 cm⁻¹), as well as aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. acs.org

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons, the methyl group protons, the N-H proton, and the protons of the butyl chain.

¹³C NMR reveals the number of different types of carbon atoms in the molecule, distinguishing between aromatic, carbonyl, methyl, and methylene carbons. acs.org

Advanced 2D NMR techniques (like COSY and HSQC) can be used to definitively establish the connectivity between specific protons and carbons, leaving no ambiguity in the final structure.

By combining the molecular formula from MS, the functional groups from IR, and the precise atomic connectivity from NMR, the structure of this compound can be elucidated and confirmed with a high degree of confidence. intertek.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wikipedia.org DFT methods are used to calculate various molecular properties by modeling the electron density of the system.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4-(4-Methylphenyl)butanamide would be optimized to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure calculations performed on the optimized geometry reveal fundamental properties like the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. These calculations are crucial for understanding the molecule's stability and polarity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C-C (Aromatic) | 1.39 Å |

| Bond Angle | O=C-N (Amide) | 123.0° |

| Dihedral Angle | C-C-C-C (Butyl Chain) | -178.5° |

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy relates to the molecule's electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. wikipedia.org The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a site for electrophilic attack. Positive potential (blue) would be expected around the amide hydrogens, indicating sites for nucleophilic interaction.

Global reactivity descriptors are quantitative measures derived from the energies of the frontier orbitals. These descriptors provide a more detailed understanding of a molecule's reactivity than the HOMO-LUMO gap alone. Key descriptors include:

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Nucleophilicity Index (N): This index allows for the classification of molecules based on their nucleophilic character.

These parameters help in systematically comparing the reactivity of this compound with other related compounds. libretexts.org

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes.)

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.675 |

| Chemical Hardness (η) | (ELUMO - ELUMO) / 2 | 2.825 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.38 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com A non-linear molecule with N atoms has 3N-6 normal modes of vibration. nih.gov By calculating these frequencies, a theoretical spectrum can be generated.

Comparing the theoretical vibrational spectrum of this compound with an experimentally obtained spectrum is a powerful method for structural validation. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. This comparison helps in the precise assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, or aromatic C-H stretching.

Quantum Chemical Calculations for Mechanistic Insights

Beyond static properties, quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For this compound, these calculations could be used to study various potential reactions, such as its hydrolysis or synthesis. For instance, by modeling the approach of a reactant, the calculations can determine the most favorable pathway for a reaction to occur, providing a step-by-step molecular-level picture of the chemical transformation. This involves locating the transition state structure and calculating the energy barrier, which is crucial for understanding the reaction kinetics. Such studies provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Reaction Pathway Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. researchgate.netnih.gov While specific DFT studies modeling the synthesis pathway of "this compound" are not extensively documented in publicly available literature, general principles of amide synthesis can be computationally investigated. The formation of the amide bond, typically through the reaction of a carboxylic acid (or its derivative) and an amine, involves a series of proton transfer and nucleophilic attack steps. Theoretical models can map the potential energy surface of this reaction, identifying transition states and intermediates. researchgate.net Such models are crucial for optimizing reaction conditions to improve yield and minimize byproducts.

Moreover, computational studies can explore other potential reaction pathways, including degradation or side reactions. For instance, modeling can predict the likelihood of alternative reaction mechanisms under different catalytic or thermal conditions, providing a comprehensive understanding of the compound's chemical reactivity. mdpi.com

Dissociation Hypotheses and Rearrangement Chemistries

The stability of "this compound" and its potential to dissociate or rearrange can be explored through computational chemistry and techniques like mass spectrometry. unl.ptnih.govmiamioh.edulibretexts.orgjove.com Thermal decomposition is a process where heat induces the breakdown of a compound into simpler substances. wikipedia.orgrsc.orgyoutube.comresearchgate.netrsc.org For amides, a common fragmentation pathway observed in mass spectrometry involves the cleavage of the amide (N-CO) bond. unl.ptnih.gov

In the case of "this compound," a plausible dissociation hypothesis under energetic conditions (such as in a mass spectrometer) would be the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would lead to the formation of a resonance-stabilized acylium cation. nih.gov The presence of the aromatic ring can further influence fragmentation patterns. nih.gov Computational methods can be employed to calculate the bond dissociation energies for various bonds within the molecule, predicting the most likely points of fragmentation. unl.pt These theoretical calculations can help interpret experimental mass spectra and understand the intrinsic stability of the molecule.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible for certain amides, particularly primary amides, under mass spectrometry conditions. libretexts.orgjove.com However, for an N-substituted aromatic amide like "this compound," direct cleavage of the amide bond is often a dominant fragmentation pathway. unl.ptnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govmdpi.comnih.goveurekaselect.com

The development of a predictive QSAR model is an iterative process that involves several key steps. mdpi.com First, a dataset of compounds with known biological activities is compiled. For compounds structurally related to "this compound," this could involve activities like enzyme inhibition or receptor binding. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the dataset. researchgate.netucsb.eduresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govresearchgate.net The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. nih.gov Such models are invaluable in drug discovery for prioritizing the synthesis of novel compounds with potentially enhanced activity. mdpi.com

Table 1: Key Steps in QSAR Model Development

| Step | Description |

| 1. Data Set Selection | Collection of a series of compounds with measured biological activity against a specific target. |

| 2. Molecular Descriptor Calculation | Generation of numerical values that represent the physicochemical and structural properties of the molecules. |

| 3. Model Building | Use of statistical methods (e.g., MLR, PLS, machine learning) to create a mathematical equation relating descriptors to activity. |

| 4. Model Validation | Assessment of the model's statistical significance and predictive power using techniques like cross-validation and external test sets. |

| 5. Prediction | Application of the validated model to predict the biological activity of new, unsynthesized compounds. |

This table outlines the general workflow for developing a predictive QSAR model.

The selection of appropriate molecular descriptors is crucial for the development of a successful QSAR model. researchgate.netucsb.eduresearchgate.net These descriptors can be broadly categorized into several classes, including:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural features.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Representing properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., HOMO and LUMO energies). ucsb.edu

In QSAR studies of aromatic amides and related compounds, a combination of these descriptors is often employed to capture the various structural features that influence biological activity. nih.govnih.gov For instance, descriptors related to hydrophobicity, electronic distribution, and steric properties are frequently found to be significant. nih.gov The integration of these descriptors allows the QSAR model to quantify the impact of different structural modifications on the desired biological effect.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Aromatic Compounds

| Descriptor Class | Specific Examples |

| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices |

| Electronic | HOMO energy, LUMO energy, Dipole moment |

| Steric/Shape | Molar refractivity, Molecular volume, Ovality |

| Physicochemical | LogP (lipophilicity), Topological Polar Surface Area (TPSA) |

| Quantum Chemical | Partial charges, Electronegativity |

This table provides examples of molecular descriptors that could be relevant for building QSAR models for compounds like this compound.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net

Molecular docking simulations can predict the preferred binding orientation and conformation of "this compound" within the active site of a biological target. nih.gov The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.

The interactions between the ligand and the target are crucial for binding and can include:

Hydrogen Bonds: The amide group in "this compound" can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: The phenyl and methylphenyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The aromatic rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.govbrylinski.orgresearchgate.net

Van der Waals Forces: These are general attractive or repulsive forces between atoms.

By analyzing the predicted binding mode, researchers can gain insights into the key interactions that stabilize the ligand-target complex. bg.ac.rs This information is invaluable for the rational design of more potent and selective inhibitors or modulators of the target protein. Molecular dynamics simulations can further refine the docked pose and provide information on the stability of the ligand-protein complex over time.

Table 3: Common Ligand-Target Interactions

| Interaction Type | Description | Relevant Moieties in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide group (N-H as donor, C=O as acceptor) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Phenyl ring, methyl group, alkyl chain |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl and methylphenyl rings |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

This table summarizes the key types of noncovalent interactions that could mediate the binding of this compound to a biological target.

Comprehensive Search Reveals No Specific Studies on the Computational and Theoretical Chemistry of this compound

A thorough investigation of scientific literature and chemical databases has found no specific published research focusing on the binding energy analysis or the application of machine learning for the structural elucidation of the chemical compound this compound.

Despite extensive searches for computational and theoretical chemistry investigations into this compound, no dedicated studies detailing its binding energy or the use of machine learning techniques for its structural analysis are publicly available. The user's request for an article structured around the specific topics of "Binding Energy Analysis" and "Machine Learning Approaches in Structural Elucidation" for this particular compound cannot be fulfilled with scientifically accurate and verifiable data at this time.

General methodologies for both binding energy analysis and machine learning-aided structural elucidation are well-established in the field of computational chemistry. Binding energy calculations are crucial for understanding the stability of a chemical complex, particularly in the context of ligand-receptor interactions. These analyses often employ quantum mechanics or molecular mechanics methods to determine the strength of the association between two or more molecules.

Similarly, machine learning has emerged as a powerful tool in chemistry for tasks such as predicting molecular properties and aiding in the complex process of structural elucidation from spectroscopic data like NMR or mass spectrometry. rsc.orgnih.govfrontiersin.orgaalto.fi These advanced algorithms are trained on vast datasets of known compounds to recognize patterns and predict the structures of unknown molecules. rsc.org

However, the application of these specific computational methods to this compound has not been documented in the accessible scientific literature. While information exists for other structurally related or different compounds, the strict requirement to focus solely on this compound prevents the inclusion of such data.

Therefore, the creation of a detailed and scientifically accurate article on the specified computational aspects of this compound is not possible without the underlying research data.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Aromatic Substituents on Molecular Activity

The methyl group at the para-position of the phenyl ring plays a significant role in defining the molecule's physicochemical properties and its interaction with target receptors. The introduction of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly influence a compound's activity through several mechanisms. It can enhance binding affinity by occupying small hydrophobic pockets within a receptor binding site. Furthermore, the methyl group can alter the electronic properties of the aromatic ring and influence the molecule's conformation, which can be critical for optimal receptor engagement. drugdesign.org

However, the effect is highly context-dependent. In some molecular scaffolds, the addition of a methyl group, which is an electron-donating group, has been shown to result in weaker activity compared to analogues bearing electron-withdrawing groups. mdpi.com This suggests that while the methyl group in 4-(4-Methylphenyl)butanamide is a defining feature, its contribution to activity is intricately linked to the specific biological target and the nature of the binding pocket.

The introduction of halogen atoms and other functional groups onto the aromatic ring is a common strategy to enhance biological activity. Halogens can modulate properties such as lipophilicity, metabolic stability, and binding interactions through halogen bonding.

Studies on related N-aryl butanamides have demonstrated the potent effect of halogenation. For instance, in a series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides evaluated for antifungal activity, compounds with an electron-withdrawing group, such as chlorine (Cl) or fluorine (F), at the meta-position of the N-aryl ring exhibited good to excellent activity against various fungi. In contrast, compounds with strong electron-withdrawing groups like cyano (CN) or nitro (NO2), or electron-donating groups like methoxy (B1213986) (OCH3), showed diminished activity.

Conversely, in a different series of compounds, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, it was found that substitution with electron-donating groups like methoxy led to a stronger inhibitory effect on cell migration than substitution with electron-withdrawing nitro or chloro groups. mdpi.com These findings underscore that the electronic nature and position of substituents are critical determinants of biological activity, though their optimal characteristics can vary significantly between different compound classes and therapeutic targets.

| Substituent Group | Position | General Effect on Activity | Example Compound Class | Observed Activity |

|---|---|---|---|---|

| -CH₃ (Methyl) | Para | Can increase potency via hydrophobic interactions or be unfavorable depending on the target. mdpi.com | 1,3,4-Oxadiazole (B1194373) analogues | Weaker FAK inhibition. mdpi.com |

| -Cl, -F (Halogens) | Meta | Often increases potency. | N-aryl butanamides | Good to excellent antifungal activity. |

| -OCH₃ (Methoxy) | Para | Can increase potency. | 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides | Stronger antimigration effect. mdpi.com |

| -NO₂ (Nitro) | Meta | Can decrease potency. | N-aryl butanamides | Diminished antifungal activity. |

Modifications of the Butanamide Backbone

The butanamide backbone serves as the scaffold connecting the aromatic phenyl ring to the terminal amide group. Its length, flexibility, and composition are key parameters for modification.

In other compound classes, such as cembrenediol esters, derivatives with shorter carbon chains showed no activity, whereas those with longer chains were active. mdpi.com This indicates that an optimal chain length is often required to correctly position the molecule within its binding site. The introduction of branching on the chain can restrict conformational flexibility, which can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding. nih.gov

Replacing or augmenting parts of the butanamide backbone with heterocyclic rings is a powerful strategy to introduce new interaction points, alter physicochemical properties, and enhance biological activity. Many heterocyclic systems are known to be "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.govglobalresearchonline.net

Oxadiazole: The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole rings are important bioisosteres for ester and amide groups and are known to participate in hydrogen bonding. iosrjournals.orgnih.govslideshare.net Their incorporation into amide-containing structures has led to compounds with significant fungicidal and insecticidal activities. mdpi.com For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole displayed potent larvicidal activity. mdpi.com

Thiazole (B1198619): The thiazole ring is another prominent heterocycle found in many bioactive natural products and synthetic drugs. globalresearchonline.netresearchgate.net Its incorporation can lead to potent and selective inhibitors of various enzymes. In one study, a thiazole derivative containing a guanidine (B92328) group was identified as a potent inhibitor of vascular adhesion protein-1 (VAP-1), a therapeutic target for inflammatory diseases. nih.gov

Pyrazole (B372694): Pyrazole derivatives are well-established as pharmacologically important scaffolds, possessing a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.comnih.govias.ac.inmdpi.com In the development of novel antitumor agents, pyrazole derivatives were found to be generally more potent than related benzofuropyrazole analogues against several cancer cell lines. mdpi.com

| Heterocyclic Moiety | Associated Biological Activities | Example Finding |

|---|---|---|

| Oxadiazole | Fungicidal, Insecticidal, Anti-inflammatory, Antitumor. iosrjournals.orgmdpi.com | Benzamides with a 1,2,4-oxadiazole moiety showed 100% larvicidal activity at 10 mg/L. mdpi.com |

| Thiazole | Enzyme Inhibition, Antibacterial, Antifungal, Anti-inflammatory. nih.govnih.gov | A thiazole derivative showed potent human VAP-1 inhibitory activity (IC₅₀ of 230 nM). nih.gov |

| Pyrazole | Antitumor, Anti-inflammatory, Analgesic, Antiviral. nih.govmdpi.comnih.gov | A pyrazole derivative (5b) was much more potent than a reference drug against K562 and A549 cancer cells. mdpi.com |

Stereochemical Considerations and Their Repercussions

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as receptors and enzymes are themselves chiral. nih.govresearchgate.netmalariaworld.org The introduction of a chiral center into the this compound scaffold, for instance by substitution on the butanamide backbone, would result in enantiomers that could exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov

The profound impact of stereochemistry is well-documented for amide-containing drugs. In a study of propanamide-based TRPV1 antagonists, the activity was found to be highly stereospecific. nih.gov The (S)-enantiomer of a 3-fluoro analogue showed high binding affinity and potent antagonism, while the (R)-enantiomer was significantly less active. nih.gov This difference is attributed to the precise three-dimensional arrangement of functional groups, which allows the active enantiomer to form crucial interactions, such as hydrogen bonds, with the receptor, while the inactive enantiomer cannot. nih.gov Therefore, if chiral centers are introduced into derivatives of this compound, the separation and individual evaluation of the stereoisomers would be an essential step in the drug development process. nih.govmalariaworld.org

Conformational Analysis and Flexibility of this compound

The Cα-Cβ and Cβ-Cγ bonds of the butyryl chain: Rotation around these bonds will determine the conformation of the alkyl chain, which can adopt various staggered (gauche and anti) and eclipsed arrangements. Generally, anti-periplanar conformations, which minimize steric hindrance, are energetically favored.

The N-C(aryl) bond: The rotation around this bond determines the dihedral angle between the plane of the amide group and the plane of the 4-methylphenyl ring.

The C-N amide bond: Due to the partial double bond character of the amide linkage, rotation is significantly restricted, leading to planar cis and trans isomers. For secondary amides, the trans conformation is typically much more stable.

Key Torsional Angles and Energy Minima

While specific torsional angles and energy minima for this compound have not been reported, we can infer the general conformational behavior. The butyryl chain is expected to favor an extended, zig-zag conformation to minimize steric strain between adjacent methylene (B1212753) groups, similar to n-butane.

The orientation of the p-tolyl group relative to the amide plane is a critical conformational parameter. In related N-phenylamides, the dihedral angle between the amide plane and the phenyl ring is influenced by the steric and electronic effects of substituents on the ring. For N-(4-methylphenyl)formamide, a dihedral angle of 32.35 (1)° has been observed in the crystal structure, indicating a non-planar arrangement. A similar twisted conformation would be expected for this compound to alleviate steric clashes between the amide group and the ortho-hydrogens of the aromatic ring.

The flexibility of the molecule is therefore a composite of the relatively low rotational barriers of the C-C single bonds in the alkyl chain and the more restricted, but still possible, rotation around the N-C(aryl) bond. This allows the molecule to adopt a range of conformations in solution, with the lowest energy conformers likely featuring an extended alkyl chain and a twisted orientation of the aromatic ring.

Interactive Data Table: Torsional Angles in Related Amide Structures

The following table presents typical dihedral angles found in the crystal structures of related N-aryl amides, which can serve as a proxy for understanding the potential conformations of this compound.

| Compound | Dihedral Angle (Amide Plane vs. Aryl Ring) | Reference |

| N-(4-Methylphenyl)formamide | 32.35° | nih.gov |

Exploration of Research Applications

Role in Advanced Organic Synthesis as a Building Block

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. sigmaaldrich.com The utility of a building block is determined by its functional groups and the chemical reactions they can undergo. The structure of 4-(4-Methylphenyl)butanamide contains key features—a modifiable aromatic ring, a reactive amide group, and an aliphatic chain—that position it as a versatile precursor in multi-step synthetic pathways.

The this compound framework serves as a foundational element for élaborating more complex molecules. The aromatic tolyl group can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the ring. The amide moiety itself can be hydrolyzed to a carboxylic acid and an amine or reduced to a secondary amine, providing pathways to entirely different classes of compounds. Furthermore, the alkyl chain can be functionalized, expanding the range of possible derivatives. These transformations enable chemists to use this butanamide structure as a starting point for synthesizing intricate natural products or complex pharmaceutical intermediates. researchgate.netmedihealthpedia.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. mdpi.com The butanamide structure can be a key intermediate in the synthesis of certain nitrogen-containing heterocycles. For example, through intramolecular cyclization reactions, such as the Bischler–Napieralski or Pictet–Spengler type reactions (after suitable modification of the core structure), it is conceivable to form fused ring systems like dihydroisoquinolines or tetrahydro-β-carbolines. The aliphatic chain and amide group provide the necessary components for forming the new heterocyclic ring, making derivatives of this compound valuable intermediates in this area of synthetic chemistry. lew.ro

Potential in Medicinal Chemistry Scaffold Design

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that provides the essential framework for biological activity. By making modifications to the periphery of the scaffold, chemists can fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles. The this compound structure represents a simple yet promising scaffold for the design of new therapeutic agents.

Enzyme inhibition is a primary strategy in drug design. The structural features of this compound make it an interesting starting point for designing inhibitors for various enzymes.

4-aminobutyrate transaminase (GABA-T) Inhibition: GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org Inhibition of GABA-T can raise GABA levels in the brain, a therapeutic strategy for neurological disorders like epilepsy. wikipedia.orgnih.gov Research on related 4-aminobutanoic acid derivatives has shown potent inhibitory activity against GABA-T. nih.gov For instance, compounds derived from Cbz-protected tert-butyl 4-aminobutanoate have been synthesized and evaluated as competitive reversible inhibitors of GABA-T. nih.gov These studies suggest that the butanamide portion of the scaffold can effectively mimic the natural substrate (GABA), while the phenyl group can be modified to optimize binding within the enzyme's active site.

Table 1: Inhibitory Activity of 4-Aminobutanoic Acid Analogs against GABA-T This table is based on research into compounds structurally related to the this compound scaffold.

| Compound | Inhibition Type | Potency (K_i) |

|---|---|---|

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | Competitive | 5 µM |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid | Competitive | - |

Data sourced from studies on GABA-T inhibitors. nih.gov

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. researchgate.net Scaffolds based on amino acid derivatives bearing a phenyl moiety have shown significant promise in this area. mdpi.com Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share structural similarities with this compound, have demonstrated broad-spectrum antimicrobial activity. mdpi.com These compounds have been effective against both ESKAPE group bacteria and drug-resistant Candida species. researchgate.netmdpi.com The research indicates that by modifying the substituents on the phenyl ring and the amide portion of the scaffold, it is possible to develop potent and selective antimicrobial agents. mdpi.com For example, the introduction of heterocyclic substituents led to compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Structurally Related Phenyl-Acid Derivatives This table showcases the potential of the core scaffold by highlighting the activity of related compounds against various pathogens.

| Pathogen | Compound Class | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Hydrazone-Heterocyclic Derivatives | 1 - 8 |

| Enterococcus faecalis (VRE) | Hydrazone-Heterocyclic Derivatives | 0.5 - 2 |

| Gram-negative pathogens | Hydrazone-Heterocyclic Derivatives | 8 - 64 |

MIC (Minimum Inhibitory Concentration) values are from in vitro studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com

Inflammation is a biological response implicated in numerous diseases. plos.orgnih.gov The development of new anti-inflammatory agents is a key focus of pharmaceutical research. researchgate.net Derivatives containing a butanamide moiety have been investigated for their ability to suppress inflammatory responses. nih.gov In one study, benzoxazole (B165842) derivatives featuring a 4-amino-butanamide substituent were synthesized and shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated models. nih.gov Other research on structurally related compounds has demonstrated the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com These effects are often mediated through the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com

Table 3: In Vitro Anti-inflammatory Effects of Structurally Related Compounds This table summarizes findings from in vitro studies on compounds with structural similarities to this compound.

| Biological Target/Mediator | Effect Observed | Model System |

|---|---|---|

| IL-6 mRNA Expression | Significant Decrease | LPS-stimulated cells |

| IL-1β mRNA Expression | Significant Decrease | LPS-stimulated cells |

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated BV2 microglia |

| Prostaglandin E2 (PGE2) Production | Inhibition | LPS-stimulated BV2 microglia |

Data compiled from research on benzoxazoles with a 4-amino-butanamide moiety and other related anti-inflammatory compounds. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid |

| 4-Amino-2-(chloromethyl)-2-butenoic acid |

| tert-butyl 4-aminobutanoate |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Nitric oxide (NO) |

| Prostaglandin E2 (PGE2) |

| γ-aminobutyric acid (GABA) |

| Dihydroisoquinolines |

Applications in Analytical Sensing TechnologiesThere is no published research on the application of this compound in the development of analytical sensors.

Fluorescent Probe Design

There is no available research in the reviewed literature that describes the design or application of this compound as a fluorescent probe. The design of fluorescent probes is a sophisticated area of chemical biology that involves creating molecules with specific fluorogenic properties that change in response to a particular analyte or environmental condition. While many aromatic and amide-containing compounds are utilized as scaffolds in the development of such probes, there are no specific studies that have leveraged the this compound structure for this purpose.

Broader Biological Activity Spectrum Prediction and Validation (excluding human trials)

In Vitro Biological Screening Methodologies